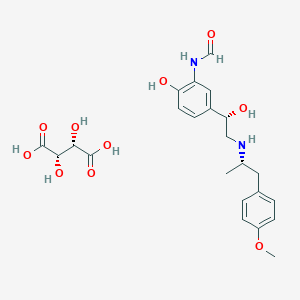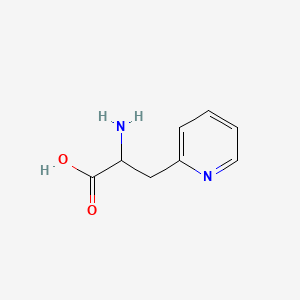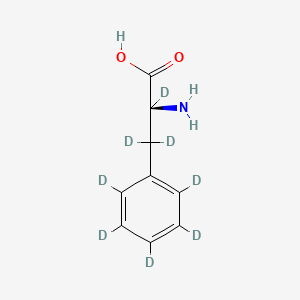
(S,S)-Formoterol D-tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,S)-Formoterol D-tartrate is a chiral compound used primarily as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is a selective beta-2 adrenergic receptor agonist, which means it helps relax the muscles in the airways, making it easier to breathe. The compound is known for its rapid onset and long duration of action, making it a valuable medication in respiratory therapy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S,S)-Formoterol D-tartrate involves several steps, starting from commercially available precursors. The key steps include:
Formation of the chiral intermediate: This involves the use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry.
Coupling reactions: The chiral intermediate is then coupled with other reagents to form the desired product.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the enantiomerically pure this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch or continuous flow reactors: To control reaction conditions and improve efficiency.
Automated purification systems: To ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions: (S,S)-Formoterol D-tartrate undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated products.
科学的研究の応用
(S,S)-Formoterol D-tartrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of chiral synthesis and enantioselective reactions.
Biology: Studied for its effects on beta-2 adrenergic receptors and its role in cellular signaling pathways.
Medicine: Extensively researched for its therapeutic effects in respiratory diseases, including asthma and COPD.
Industry: Used in the development of new bronchodilator formulations and drug delivery systems.
作用機序
(S,S)-Formoterol D-tartrate exerts its effects by binding to beta-2 adrenergic receptors on the surface of smooth muscle cells in the airways. This binding activates the adenylate cyclase enzyme, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells, thereby dilating the airways and improving airflow. The compound’s selectivity for beta-2 receptors minimizes its effects on other adrenergic receptors, reducing the risk of side effects.
類似化合物との比較
Albuterol: Another beta-2 adrenergic receptor agonist used as a bronchodilator.
Salmeterol: A long-acting beta-2 agonist with a similar mechanism of action.
Terbutaline: A beta-2 agonist used for similar therapeutic purposes.
Uniqueness of (S,S)-Formoterol D-tartrate: this compound is unique due to its rapid onset and long duration of action, making it suitable for both acute and maintenance therapy in respiratory diseases. Its high selectivity for beta-2 receptors also contributes to its favorable safety profile compared to other bronchodilators.
特性
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+;1-,2-/m00/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSXYHUNDAXDRH-IUYQBNQQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872481 |
Source


|
| Record name | (S,S)-Formoterol D-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208102-43-6 |
Source


|
| Record name | (S,S)-Formoterol D-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





